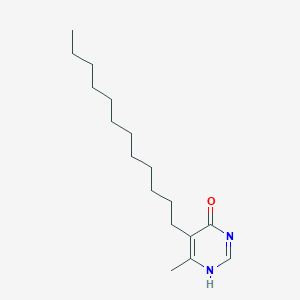
4-Pyrimidinol, 5-dodecyl-6-methyl-
Description
4-Pyrimidinol, 5-dodecyl-6-methyl- is a pyrimidine derivative with a hydroxyl group at position 4, a dodecyl (C₁₂H₂₅) chain at position 5, and a methyl (CH₃) group at position 6.
Properties
CAS No. |
103980-61-6 |
|---|---|
Molecular Formula |
C17H30N2O |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
5-dodecyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H30N2O/c1-3-4-5-6-7-8-9-10-11-12-13-16-15(2)18-14-19-17(16)20/h14H,3-13H2,1-2H3,(H,18,19,20) |
InChI Key |
KMKURCSWXPDGSU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=C(N=CNC1=O)C |
Isomeric SMILES |
CCCCCCCCCCCCC1=C(NC=NC1=O)C |
Canonical SMILES |
CCCCCCCCCCCCC1=C(NC=NC1=O)C |
Synonyms |
5-dodecyl-6-methyl-1H-pyrimidin-4-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyrimidinol Derivatives
Substituent Effects on Physicochemical Properties
Molecular Weight and Hydrophobicity
- 5-Dodecyl-6-methyl-4-pyrimidinol: Estimated molecular weight ≈ 276 g/mol (C₁₇H₂₈N₂O). The long dodecyl chain enhances hydrophobicity, likely reducing aqueous solubility compared to shorter-chain analogs .
- 6-Methyl-4-pyrimidinol (CAS 3524-87-6): Molecular weight 110.11 g/mol (C₅H₆N₂O). Lacking alkyl chains, it is more polar and water-soluble .
- 6-Isopropyl-2-mercaptopyrimidin-4-ol : Molecular weight 170.23 g/mol (C₇H₁₀N₂OS). The isopropyl and mercapto groups balance lipophilicity and reactivity .
Functional Group Influence
- 5-Iodo-6-methylpyrimidin-4-ol : The iodine atom increases molecular weight (≈ 250 g/mol) and introduces halogen-specific reactivity, such as susceptibility to nucleophilic substitution .
- 2-(Trifluoromethyl)-6-methyl-4-pyrimidinol (CAS 2836-44-4): The electron-withdrawing trifluoromethyl group enhances acidity and stabilizes the aromatic ring, affecting solubility and binding interactions .
Amino-Substituted Derivatives
- 5,6-Diamino-2-methyl-4(1H)-pyrimidinone (CAS 45741-61-5): Amino groups at positions 5 and 6 increase hydrogen-bonding capacity, making it suitable for coordination chemistry or nucleic acid analogs .
Data Tables
Table 1: Key Properties of Selected Pyrimidinol Derivatives
Table 2: Substituent Impact on Solubility and Reactivity
| Substituent Type | Example Compound | Effect on Properties |
|---|---|---|
| Long alkyl (C₁₂H₂₅) | 5-Dodecyl-6-methyl-4-pyrimidinol | ↑ Lipophilicity, ↓ Water solubility |
| Halogen (I) | 5-Iodo-6-methylpyrimidin-4-ol | ↑ Molecular weight, ↑ Reactivity in substitutions |
| Trifluoromethyl (CF₃) | 2-Trifluoromethyl-6-methyl-4-pyrimidinol | ↑ Electrophilicity, ↑ Thermal stability |
| Amino (NH₂) | 5,6-Diamino-2-methyl-4-pyrimidinone | ↑ Hydrogen bonding, ↑ Basicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


